molecular formula C23H22ClN3O3 B3013041 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-06-4

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B3013041
CAS RN: 872849-06-4
M. Wt: 423.9
InChI Key: GNXFZZDZVFPAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that appears to be related to a family of acetamide derivatives. These derivatives are characterized by their acetamide group and various substitutions on the phenyl ring, which can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related acetamide compounds has been explored in various studies. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions has been described, providing insights into the structural variations and their impact on biological activity as kappa-opioid agonists . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of N—H⋯O hydrogen bonds, which can link molecules into chains or sheets . The conformation of the N—H bond is influenced by the substitution pattern on the phenyl ring, which can be syn to various groups, affecting the overall geometry of the molecule . The geometric parameters of these molecules are typically similar to other acetanilides .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve hydrogen bonding and π interactions, which are crucial for the formation of crystal structures and potentially for biological interactions . The presence of substituents like chlorine can influence the reactivity and interactions of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Hydrogen bonding plays a significant role in the crystal packing and stability of these compounds . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of similar molecules, providing insights into their stability and intermolecular interactions . The presence of electronegative substituents like chlorine can affect the geometry and electronic properties of the molecule, as evidenced by natural bond orbital analysis .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • The spectroscopic and quantum mechanical studies of similar compounds have shown their potential in photovoltaic efficiency modeling. Compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have demonstrated good light-harvesting efficiency and free energy of electron injection, indicating their suitability for use in dye-sensitized solar cells. Additionally, molecular docking studies have revealed binding interactions with cyclooxygenase 1 (COX1), suggesting potential biochemical applications (Mary et al., 2020).

Antibacterial Activity

  • Compounds with similar structures have been synthesized and evaluated for antibacterial activity against various bacteria like S. aureus and E. coli. QSAR studies indicate that substituents in certain positions enhance the hydrophobicity or steric bulk, contributing to the antibacterial properties (Desai et al., 2008).

Antiallergic Potential

  • Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has explored their potential as antiallergic agents. Variations in the indole substituents and alkanoic chain length have led to the development of potent antiallergic compounds, demonstrating significant efficacy in histamine release assays and inhibitory activity in IL-4 and IL-5 production tests (Menciu et al., 1999).

Antioxidant Activity

  • Derivatives of the compound have been prepared and evaluated for their antioxidant properties. The synthesised compounds showed considerable antioxidant activity in tests like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that many anti-tubercular agents work by inhibiting the synthesis of essential components of the bacterial cell wall, disrupting protein synthesis, or interfering with bacterial dna replication

Biochemical Pathways

Given that similar compounds have anti-tubercular activity , it’s likely that this compound affects pathways related to the survival and replication of Mycobacterium tuberculosis. These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication.

Result of Action

Given that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , it’s likely that this compound also has a bactericidal or bacteriostatic effect on this organism.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-19-9-3-1-7-16(19)13-25-23(30)22(29)18-14-27(20-10-4-2-8-17(18)20)15-21(28)26-11-5-6-12-26/h1-4,7-10,14H,5-6,11-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFZZDZVFPAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.